Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate
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Overview
Description
Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate is a chemical compound that belongs to the class of phosphinates Phosphinates are organophosphorus compounds containing a phosphorus atom bonded to an oxygen atom and an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate typically involves the reaction of 4-isopropylphenol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-throughput synthesis techniques to increase efficiency and yield. Mechanochemical synthesis, which involves grinding the reactants together in the absence of solvents, is also a promising method for large-scale production due to its environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and conditions like elevated temperatures and pressures.
Major Products
The major products formed from these reactions include various phosphonate and phosphine derivatives, which have different applications depending on their chemical structure and properties .
Scientific Research Applications
Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Mechanism of Action
The mechanism of action of Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phosphonates: Compounds containing a phosphorus atom bonded to three oxygen atoms and an organic group.
Phosphates: Compounds with a phosphorus atom bonded to four oxygen atoms.
Phosphines: Compounds with a phosphorus atom bonded to three organic groups.
Uniqueness
Azanium;methyl-(4-propan-2-ylphenoxy)phosphinate is unique due to its specific structure, which combines a phosphinate group with a phenoxy group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
azanium;methyl-(4-propan-2-ylphenoxy)phosphinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P.H3N/c1-8(2)9-4-6-10(7-5-9)13-14(3,11)12;/h4-8H,1-3H3,(H,11,12);1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIXUCZECHUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(C)[O-].[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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